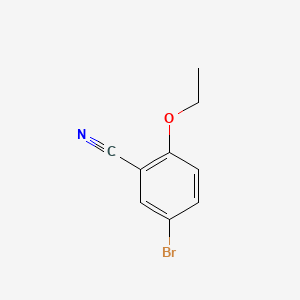
1-丁基-2,3-二甲基咪唑鎓四氟硼酸盐
描述
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is a task-specific ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
科学研究应用
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
作用机制
Target of Action
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate, also known as [BDMIM][BF4], is a task-specific ionic liquid . Its primary targets are the enzymes involved in the biochemical reactions where it acts as a solvent .
Mode of Action
[BDMIM][BF4] interacts with its targets by providing a medium for the biochemical reactions to occur . For instance, it can be used as a solvent when lipase needs to be recycled during lipase-catalyzed transesterification with vinyl acetate as an acyl donor .
Biochemical Pathways
The compound affects the biochemical pathways involved in the reactions where it is used as a solvent . For example, in the lipase-catalyzed transesterification, it provides a medium for the reaction to occur, influencing the pathway’s efficiency .
Result of Action
The primary result of [BDMIM][BF4]'s action is the facilitation of biochemical reactions . For instance, it forms an efficient system for the Negishi cross-coupling reaction between aryl zinc halides and aryl iodides .
生化分析
Biochemical Properties
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a solvent. It is used in lipase-catalyzed transesterification reactions, where it helps recycle the enzyme lipase during the process . The compound interacts with enzymes such as lipase, facilitating the reaction by providing a suitable environment for the enzyme to function efficiently. Additionally, 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate forms a biphasic solvent system with toluene, which is effective in the Negishi cross-coupling reaction between aryl zinc halides and aryl iodides .
Cellular Effects
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of specific enzymes and proteins, thereby impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. This binding interaction can result in changes in gene expression and alterations in cellular processes . For example, in lipase-catalyzed reactions, 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate provides a conducive environment for the enzyme to function, thereby enhancing the reaction efficiency .
Dosage Effects in Animal Models
The effects of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the threshold levels for safe and effective use of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate in animal studies .
Metabolic Pathways
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s role in these pathways can affect metabolic flux and metabolite levels. For instance, in lipase-catalyzed transesterification reactions, 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate interacts with the enzyme lipase, influencing the overall reaction process .
Transport and Distribution
Within cells and tissues, 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through a series of chemical reactions. The synthesis typically involves the alkylation of 2,3-dimethylimidazole with 1-chlorobutane to form 1-butyl-2,3-dimethylimidazolium chloride. This intermediate is then reacted with sodium tetrafluoroborate to yield the final product .
Industrial Production Methods
In industrial settings, the production of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product, which is crucial for its applications in various fields .
化学反应分析
Types of Reactions
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-4-methylpyridinium tetrafluoroborate
Uniqueness
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is unique due to its specific structural configuration, which imparts distinct solubility and stability properties. Compared to similar compounds, it offers enhanced performance in specific applications such as enzyme recycling and nanocomposite synthesis .
属性
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BF4/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)5/h7-8H,4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAIYEJBOWHUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047909 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402846-78-0 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















